molecular formula C15H23BN2O2 B12337370 N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B12337370
M. Wt: 274.17 g/mol
InChI Key: RSWQFLCKBANHRW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group, a methyl group, and a boronic ester moiety attached to a pyridine ring. The presence of the boronic ester makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

The synthesis of N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. The boronic ester moiety acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C15H23BN2O2

Molecular Weight

274.17 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18(5)12-6-7-12/h8-10,12H,6-7H2,1-5H3

InChI Key

RSWQFLCKBANHRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C3CC3

Origin of Product

United States

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